![molecular formula C22H18F3N7O B6532533 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 920218-44-6](/img/structure/B6532533.png)
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine
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Description
The compound “1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been found to possess interesting antiproliferative activity against lung cancer cells .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in various studies . The process involves the use of scaffold replacement/ring cleavage strategy . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . For instance, it has been found that the acetylated compound showed significantly decreased activity against USP28 .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been analyzed in several studies . For instance, SARs studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .Mechanism of Action
The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the inhibition of USP28, a ubiquitin specific peptidase closely associated with the occurrence and development of various malignancies . These compounds have been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Future Directions
properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRSKOGWXLKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
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